Methyl 4-(3-methylphenyl)-3-oxobutanoate
Description
Significance of β-Keto Esters as Synthons and Intermediates in Organic Transformations
β-Keto esters are a class of organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. fiveable.meucla.edu This specific arrangement of functional groups imparts a unique reactivity that makes them invaluable in organic synthesis. They serve as crucial intermediates and synthons, which are molecular fragments used to build larger, more complex molecules.
The versatility of β-keto esters stems from several key features:
Acidity of α-protons: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic. This allows for easy deprotonation to form an enolate ion, which is a powerful nucleophile. fiveable.me
Multiple Reaction Sites: β-Keto esters can undergo a variety of reactions, including aldol (B89426) condensations, Claisen condensations, alkylations, and cyclizations. fiveable.me This allows for the formation of a wide range of carbon-carbon bonds and the construction of diverse molecular architectures.
Functional Group Interconversion: The ketone and ester groups can be transformed into other functional groups through reactions like hydrolysis, reduction, and decarboxylation. fiveable.me
These characteristics make β-keto esters essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. fiveable.mechemimpex.com
Overview of the Chemical Structure and Synthetic Utility of Methyl 4-(3-methylphenyl)-3-oxobutanoate
This compound is a specific β-keto ester with the chemical formula C12H14O3. Its structure consists of a butanoate chain with a methyl ester at one end. A ketone group is located at the third carbon (the β-position), and a 3-methylphenyl (m-tolyl) group is attached to the fourth carbon.
The presence of the 3-methylphenyl group influences the compound's reactivity and properties. It can participate in a variety of organic reactions, making it a useful intermediate for synthesizing more complex molecules. For instance, it can be used in the development of new drug formulations and specialty chemicals. chemimpex.com
Interactive Data Table: Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C12H14O3 | 206.24 |
| Ethyl 4-(3-methylphenyl)-3-oxobutanoate | C13H16O3 | 220.26 |
| Methyl 4-oxobutanoate (B1241810) | C5H8O3 | 116.12 |
| 4-(3-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | 192.21 |
| Methyl 4-(4-methylphenyl)-4-oxobutanoate | C12H14O3 | 206.24 |
| Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | C12H14O4 | 222.24 |
Historical Context and Evolution of Research on Substituted Methyl Oxobutanoates
Research into β-keto esters, such as substituted methyl oxobutanoates, has a long history, with early work focusing on reactions like the Claisen condensation, which is a classic method for their synthesis. libretexts.org Over the years, the field has evolved significantly. The development of new catalytic systems, particularly those involving transition metals like palladium, has greatly expanded the synthetic utility of these compounds. nih.gov
Initially, research focused on the fundamental reactivity of these molecules, such as their use in alkylation and acylation reactions. More recent research has explored their application in more complex transformations, including stereoselective and asymmetric synthesis. chemicalbook.comresearchgate.net For example, chiral catalysts have been employed to produce specific stereoisomers of molecules derived from substituted oxobutanoates, which is crucial for the synthesis of many pharmaceuticals. chemicalbook.com
The study of various substituted methyl oxobutanoates, such as methyl 4-chloro-3-oxobutanoate, has also provided insights into their reaction mechanisms and the formation of different products under various conditions. researchgate.net This ongoing research continues to uncover new synthetic methodologies and applications for this important class of compounds.
Current Research Landscape and Identification of Knowledge Gaps Pertaining to the Compound
The current research landscape for substituted β-keto esters is vibrant, with a focus on developing more efficient and environmentally friendly synthetic methods. This includes the use of novel catalysts and green reaction conditions. nih.gov There is also significant interest in the application of these compounds in the synthesis of biologically active molecules and functional materials. chemimpex.comnih.gov
While there is a considerable body of research on β-keto esters in general, specific information on this compound is less abundant in publicly available literature. Much of the available data comes from chemical suppliers and general databases. cymitquimica.comriekemetals.comnih.gov There appears to be a knowledge gap regarding the specific reaction kinetics, detailed mechanistic studies, and the full range of synthetic applications for this particular compound. Further research could focus on exploring its potential in asymmetric catalysis, its use in the synthesis of novel heterocyclic compounds, and its biological activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-methylphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9-4-3-5-10(6-9)7-11(13)8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCKPLSEKYEGNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of Methyl 4 3 Methylphenyl 3 Oxobutanoate
Established Synthetic Pathways for β-Keto Esters and Related Analogues
The synthesis of β-keto esters is a well-explored field, with several classical and modern methods available to the synthetic chemist. These methodologies can be broadly categorized into those involving ester modifications, carbon-carbon bond formations, and the strategic use of enolate chemistry.
Direct Esterification and Transesterification Approaches
Direct esterification of the corresponding β-keto acid is often challenging due to the inherent instability of these molecules, which are prone to decarboxylation. A more common and effective strategy is transesterification, where a readily available ester is converted into a different ester by reaction with an alcohol in the presence of a catalyst. This method is particularly useful for introducing more complex or sensitive alcohol moieties.
Lipase-catalyzed transesterification has emerged as a powerful tool for the synthesis of β-keto esters, offering mild reaction conditions and high chemoselectivity. For instance, Candida antarctica lipase B (CALB) has been successfully employed in the transesterification of various β-keto esters with a range of alcohols, including allylic, propargylic, and benzylic alcohols. google.com This enzymatic approach often proceeds in high yields (>90%) and can be conducted under solvent-free conditions, aligning with the principles of green chemistry. google.com
| Catalyst | Alcohol | Conditions | Yield | Reference |
| Candida antarctica lipase B (CALB) | Various (allylic, benzylic, etc.) | Solvent-free | >90% | google.com |
Claisen Condensation and Related Carbon-Carbon Bond Forming Reactions
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is widely used for the synthesis of β-keto esters. The classical approach involves the self-condensation of two molecules of an ester containing α-hydrogens in the presence of a strong base. A crossed Claisen condensation, between two different esters, can also be employed, particularly when one of the esters lacks α-hydrogens to prevent self-condensation.
A synthetically useful variation involves the reaction of an enolate of an ester with an acyl chloride or another ester. For the synthesis of Methyl 4-(3-methylphenyl)-3-oxobutanoate, this could involve the reaction of the enolate of methyl acetate with a suitable derivative of 3-methylphenylacetic acid, such as methyl 3-methylphenylacetate.
Titanium-mediated Claisen condensations have been developed as a powerful alternative to traditional base-mediated methods, offering compatibility with base-sensitive functional groups. orgsyn.org These reactions, often utilizing reagents like TiCl4 in the presence of an amine base, can proceed under milder conditions and provide good yields. orgsyn.org
| Reaction Type | Reactants | Base/Catalyst | Key Features |
| Classical Claisen | Two equivalents of an ester with α-hydrogens | Strong base (e.g., sodium ethoxide) | Forms a symmetric β-keto ester |
| Crossed Claisen | Two different esters (one often lacking α-hydrogens) | Strong base | Forms an unsymmetric β-keto ester |
| Ti-Claisen Condensation | Ester and acylating agent | TiCl4 / Amine | Mild conditions, compatible with sensitive groups orgsyn.org |
Enolate Chemistry in the Synthesis of this compound
The strategic generation and subsequent reaction of enolates are central to many synthetic routes for β-keto esters. The α-protons of esters can be abstracted by a suitable base to form a nucleophilic enolate, which can then react with an electrophile to form a new carbon-carbon bond.
For the synthesis of this compound, a plausible approach involves the generation of the enolate of methyl acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate can then be reacted with an appropriate electrophile derived from 3-methylphenylacetic acid, such as methyl 3-methylphenylacetate or 3-methylphenylacetyl chloride. The choice of base and reaction conditions is crucial for controlling the regioselectivity and preventing side reactions. The study of methyl phenylacetate enolates has provided insights into their structure and reactivity, which can be extrapolated to substituted analogues. acs.orgresearchgate.net
Targeted Synthesis of the (3-Methylphenyl) Substituted Butanoate Scaffold
A direct and effective method for the synthesis of the (3-methylphenyl) substituted butanoate scaffold involves the acylation of a suitable precursor with a derivative of 3-methylphenylacetic acid. One such established method for a structurally similar compound, tert-butyl 3-oxo-4-(o-tolyl)butanoate, utilizes the reaction of 2-methylphenylacetic acid with Meldrum's acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), followed by reaction with tert-butanol. A similar strategy can be envisioned for the synthesis of this compound, as outlined in the table below.
| Step | Reactants | Reagents | Intermediate/Product |
| 1 | 3-Methylphenylacetic acid, Meldrum's acid | DCC, DMAP | Acylated Meldrum's acid derivative |
| 2 | Acylated Meldrum's acid derivative | Methanol (B129727) | This compound |
Another viable approach is the reaction of a magnesium enolate of a substituted malonic acid half-ester with an acylating agent derived from 3-methylphenylacetic acid. This decarboxylative Claisen condensation provides a route to functionalized α-substituted β-keto esters. organic-chemistry.org
Strategic Approaches for Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure β-keto esters is of significant interest, as these compounds are valuable chiral building blocks. One of the most effective methods for achieving this is through enzymatic kinetic resolution. Lipase-catalyzed transesterification, as mentioned earlier, can be used to resolve racemic alcohols by selectively acylating one enantiomer, or to resolve racemic β-keto esters. google.com For example, a racemic mixture of a secondary alcohol can be reacted with an excess of a simple β-keto ester in the presence of a lipase like CALB. The enzyme will selectively catalyze the transesterification of one enantiomer of the alcohol, leading to an enantiomerically enriched β-keto ester and the unreacted, enantiomerically enriched alcohol.
Alternatively, asymmetric hydrogenation of a corresponding β-keto-α,β-unsaturated ester could provide an enantioselective route to the target molecule, although this would require the synthesis of a suitable unsaturated precursor.
Green Chemistry and Sustainable Considerations in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several strategies can be employed to enhance its environmental sustainability.
The use of enzymatic catalysts, such as lipases in transesterification reactions, is a prime example of a green approach. google.com These reactions often proceed under mild, solvent-free conditions, reduce waste, and utilize a biodegradable catalyst.
Solvent-free Claisen condensations have also been reported as an environmentally friendly procedure for accessing 3-oxobutanoates. thieme.com Heating a mixture of an acetate with a base like potassium tert-butoxide can provide higher yields than traditional solvent-based methods and avoids the use of potentially hazardous organic solvents. thieme.com
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Catalysis | Employing lipases for stereoselective transesterification. google.com |
| Use of Safer Solvents/Solvent-Free Conditions | Performing Claisen condensations or enzymatic reactions without organic solvents. google.comthieme.com |
| Atom Economy | Designing reactions like the Claisen condensation that incorporate most of the atoms from the reactants into the final product. |
| Use of Renewable Feedstocks | Investigating bio-based routes to precursors like 3-methylphenylacetic acid. |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 3 Methylphenyl 3 Oxobutanoate and Its Derivatives
Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a compound.
The FT-IR and FT-Raman spectra of Methyl 4-(3-methylphenyl)-3-oxobutanoate are dominated by the characteristic vibrations of its functional groups. The presence of two carbonyl groups—a ketone and an ester—gives rise to strong, distinct absorption bands in the FT-IR spectrum. The ketonic carbonyl (C=O) stretching vibration is expected to appear in the range of 1715-1725 cm⁻¹, while the ester carbonyl stretching is typically observed at a higher frequency, around 1735-1745 cm⁻¹. This difference arises from the electronic influence of the adjacent oxygen atom in the ester group.
The C-O stretching vibrations of the ester group are also prominent, typically appearing as two distinct bands in the 1300-1000 cm⁻¹ region. Other significant vibrations include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the methyl and methylene (B1212753) groups (2850-3000 cm⁻¹), and C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹).
Table 1: Predicted Vibrational Frequencies for this compound This table presents theoretically predicted vibrational frequencies based on typical ranges for the specified functional groups.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| ν(C=O) | Aromatic Ketone | 1715 - 1725 | Strong | Medium |
| ν(C=O) | Ester | 1735 - 1745 | Strong | Medium |
| ν(C-O) | Ester | 1200 - 1300 | Strong | Weak |
| ν(C-O) | Ester | 1000 - 1150 | Strong | Weak |
| ν(C-H) | Aromatic | 3000 - 3100 | Medium | Strong |
| ν(C-H) | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium | Strong |
| ν(C=C) | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |
While characteristic group frequencies provide a preliminary assignment, the vibrational spectra of complex molecules often feature coupled modes, particularly in the fingerprint region (below 1500 cm⁻¹). Potential Energy Distribution (PED) analysis, a computational method, is employed for a more precise and unambiguous assignment of these vibrational bands. nih.govresearchgate.net PED quantifies the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration.
A comparative analysis with simpler, related molecules helps in understanding the influence of specific structural components on the vibrational spectrum.
Methyl Acetoacetate (B1235776): This is the simplest β-keto ester. Its FT-IR spectrum shows a ketonic C=O stretch around 1725 cm⁻¹ and an ester C=O stretch around 1745 cm⁻¹. wikipedia.org Comparing this to this compound, the presence of the 3-methylphenyl group conjugated with the ketone is expected to slightly lower the ketonic C=O frequency due to resonance effects.
Methyl 4-oxo-4-phenylbutanoate: This compound is a close analog, differing only by the absence of the methyl group on the phenyl ring. Its reported IR spectrum shows characteristic absorptions for the aromatic ketone and ester groups. nist.gov The key difference in the spectrum of this compound would be the additional bands corresponding to the methyl group vibrations (e.g., C-H stretching and bending modes) and subtle shifts in the aromatic C=C and C-H vibration frequencies due to the electronic effect of the methyl substituent.
Table 2: Experimental IR Frequencies for the Analog Methyl 4-oxo-4-phenylbutanoate. nist.gov
| Vibrational Mode | Functional Group | Observed Frequency (cm⁻¹) |
| ν(C=O) | Aromatic Ketone | ~1685 |
| ν(C=O) | Ester | ~1735 |
| ν(C-H) | Aromatic | ~3060 |
| ν(C-H) | Aliphatic | ~2950 |
| ν(C=C) | Aromatic Ring | ~1595, 1450 |
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to show distinct signals corresponding to each chemically non-equivalent nucleus.
¹H NMR Spectroscopy: The structure suggests the presence of seven distinct proton environments.
Aromatic Protons: The four protons on the 3-methylphenyl ring will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm).
Methylene Protons: The two methylene groups (-CH₂-CO- and -CH₂-COO-) are diastereotopic and adjacent, forming an A₂B₂ or AA'BB' spin system. They are expected to appear as two distinct triplets around δ 3.0-3.5 ppm.
Methoxy Protons: The three protons of the methyl ester group (O-CH₃) will appear as a sharp singlet, typically around δ 3.7 ppm.
Aromatic Methyl Protons: The three protons of the methyl group on the phenyl ring (Ar-CH₃) will also produce a sharp singlet, further upfield around δ 2.4 ppm.
¹³C NMR Spectroscopy: The molecule has 12 carbon atoms, and due to symmetry, 11 distinct signals are expected in the ¹³C NMR spectrum.
Carbonyl Carbons: The ketonic and ester carbonyl carbons are the most deshielded, appearing far downfield (δ 190-210 ppm for the ketone and δ 165-175 ppm for the ester). rsc.org
Aromatic Carbons: The six carbons of the phenyl ring will resonate in the δ 125-140 ppm range. The carbon attached to the methyl group and the carbon attached to the carbonyl group will have distinct chemical shifts from the C-H carbons.
Methoxy Carbon: The O-CH₃ carbon is expected around δ 52 ppm.
Methylene Carbons: The two aliphatic -CH₂- carbons will appear in the δ 30-50 ppm range.
Aromatic Methyl Carbon: The Ar-CH₃ carbon will be the most shielded, appearing around δ 21 ppm. rsc.org
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities This table presents theoretically predicted ¹H NMR data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.0 - 8.0 | Multiplet | 4H |
| -CO-CH₂- | ~3.2 | Triplet | 2H |
| -CH₂-COO- | ~3.0 | Triplet | 2H |
| O-CH₃ | ~3.7 | Singlet | 3H |
| Ar-CH₃ | ~2.4 | Singlet | 3H |
Table 4: Predicted ¹³C NMR Chemical Shifts This table presents theoretically predicted ¹³C NMR data.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone C=O | 195 - 205 |
| Ester C=O | 170 - 175 |
| Aromatic C (quaternary) | 130 - 140 |
| Aromatic C-H | 125 - 135 |
| O-CH₃ | 50 - 55 |
| -CO-CH₂- | 40 - 45 |
| -CH₂-COO- | 30 - 35 |
| Ar-CH₃ | 20 - 25 |
Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing scalar couplings between nuclei.
COSY (Correlation Spectroscopy): This experiment shows ¹H-¹H spin-spin couplings. For this compound, a key cross-peak would be observed between the two methylene groups, confirming their adjacent positions in the butanoate chain. sdsu.edu Correlations between the aromatic protons would also be visible, helping to assign their relative positions on the ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). libretexts.org It would show cross-peaks between:
The aromatic protons and their respective aromatic carbons.
The methylene protons and their corresponding methylene carbons.
The methoxy protons and the methoxy carbon.
The aromatic methyl protons and the aromatic methyl carbon.
A ³J correlation from the methoxy protons (O-CH₃) to the ester carbonyl carbon.
²J and ³J correlations from the methylene protons to both the ketonic and ester carbonyl carbons.
Correlations from the methylene protons adjacent to the aromatic ring to the quaternary and ortho carbons of the ring.
Correlations from the aromatic methyl protons to the ortho and meta carbons of the ring.
These 2D NMR techniques, used in concert, would provide unambiguous confirmation of the complete chemical structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of aromatic β-keto esters, such as this compound, is primarily dictated by the electronic transitions within the phenyl ring and the conjugated keto-ester moiety. These compounds typically exhibit two main absorption bands in the ultraviolet region.
One band, characterized by a high molar absorptivity (ε), arises from a π → π* transition. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and is characteristic of the aromatic system and the conjugated enol form of the β-keto ester. The presence of a carbonyl group in conjugation with a double bond (in the enol tautomer) or the aromatic ring shifts this absorption to a longer wavelength (a bathochromic shift) compared to non-conjugated systems. For simple enones, this intense absorption is typically observed in the 220–250 nm range. hnue.edu.vn
A second, much weaker absorption band, appearing at a longer wavelength, is attributed to the n → π* transition. This transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are typically "forbidden" and thus have a low probability, resulting in a low molar absorptivity (typically ε < 100). For simple carbonyl compounds, this band is often observed around 280–290 nm. hnue.edu.vn The position and intensity of these bands can be influenced by the solvent polarity and the specific substitution on the aromatic ring. In the case of this compound, the methyl group is expected to have a minor electronic effect on the primary absorption bands compared to the unsubstituted phenyl analog.
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of molecules like this compound. The fragmentation patterns observed in the mass spectrum are characteristic of the functional groups present. For β-keto esters, fragmentation is often dominated by cleavages alpha to the carbonyl groups and by specific rearrangement reactions.
Upon electron ionization, the molecule will form a molecular ion (M+•), which then undergoes fragmentation. Key fragmentation pathways for β-keto esters include:
Alpha-Cleavage: This involves the breaking of the bond adjacent to a carbonyl group. For this compound, this could lead to the loss of a methoxy radical (•OCH3) or a carboxymethyl radical (•CH2COOCH3), resulting in characteristic fragment ions.
McLafferty Rearrangement: This is a common fragmentation pathway for carbonyl compounds that possess a γ-hydrogen atom. The rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation. youtube.com The resulting charged enol fragment is then detected. youtube.com
The presence of the aromatic ring also influences the fragmentation. Cleavage at the benzylic position (the C-C bond between the phenyl ring and the rest of the molecule) is often favored due to the stability of the resulting benzyl cation or radical. The specific fragmentation pattern allows for the differentiation between isomers. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, analysis of related structures provides insight into its likely solid-state conformation.
Crystallographic Parameters: Crystal System, Space Group, and Unit Cell Dimensions
Crystallographic studies of organic molecules like β-keto esters reveal their preferred packing arrangements in the solid state. These parameters are unique to a specific crystalline form of a compound. For example, a related compound, N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, was found to crystallize in the monoclinic crystal system with the space group P21/n. researchgate.net The unit cell dimensions define the size and shape of the repeating unit in the crystal lattice.
Table 1: Illustrative Crystallographic Parameters for a Representative Organic Molecule (Note: This data is for N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide and is provided for illustrative purposes.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 5.2385(10) |
| b (Å) | 17.902(4) |
| c (Å) | 15.021(3) |
| β (°) | 90.86(3) |
| Volume (ų) | 1408.5(5) |
| Z | 4 |
| Temperature (K) | 153(2) |
| Calculated Density (g/cm³) | 1.400 |
| Data sourced from researchgate.net |
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Crystal Lattice
Detailed analysis of the crystal structure allows for the precise determination of all bond lengths, bond angles, and dihedral angles within the molecule. These geometric parameters provide insight into the molecular conformation and the effects of the crystalline environment. For a β-keto ester, key parameters would include the C=O and C-O bond lengths of the ester and ketone groups, the C-C bond lengths in the aliphatic chain and the aromatic ring, and the dihedral angles that describe the orientation of the phenyl ring relative to the keto-ester functionality. In the solid state, β-keto esters typically exist in the keto form.
Table 2: Typical Bond Lengths and Angles for a β-Keto Ester Moiety (Illustrative)
| Bond/Angle | Typical Value |
| C=O (ketone) | ~1.21 Å |
| C=O (ester) | ~1.20 Å |
| C-O (ester) | ~1.33 Å |
| O-C (ester methyl) | ~1.45 Å |
| Cα-Cβ | ~1.51 Å |
| C-C-C (aliphatic) | ~110° |
| O=C-C | ~120° |
| C-O-C (ester) | ~116° |
Intermolecular Interactions and Crystal Packing Motifs (Hirshfeld Surface Analysis, Energy Frameworks)
The packing of molecules in a crystal is governed by a network of intermolecular interactions. For a molecule like this compound, these interactions would include:
Dipole-dipole interactions: Arising from the polar carbonyl groups.
C-H···O hydrogen bonds: Weak hydrogen bonds can form between carbon-hydrogen donors and the oxygen atoms of the carbonyl groups, playing a significant role in directing the crystal packing.
π-π stacking: Interactions between the aromatic rings of adjacent molecules can be a significant stabilizing force. cam.ac.uk
Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. It maps the close contacts between molecules in the crystal, with different colors representing different types of interactions and their relative importance. For example, analysis of related structures often shows that H···H, C···H, and O···H contacts are the most significant contributors to the crystal packing. nih.govresearchgate.net
Energy frameworks are another computational method used to analyze the energetic aspects of crystal packing. They calculate the interaction energies between molecules in the crystal lattice and visualize the topology of these interactions, providing a deeper understanding of the forces that hold the crystal together.
Mechanistic Insights into the Reactivity of Methyl 4 3 Methylphenyl 3 Oxobutanoate
Fundamental Reaction Pathways of β-Keto Esters
The characteristic reactivity of β-keto esters, including Methyl 4-(3-methylphenyl)-3-oxobutanoate, is dictated by the interplay between the ketone and ester functional groups. fiveable.me
Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its enol tautomer. openstax.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. openstax.orglibretexts.org In this case, the equilibrium lies between the "keto" form (containing the ketone) and the "enol" form (containing a hydroxyl group adjacent to a carbon-carbon double bond).
This tautomerism can be catalyzed by either acid or base. openstax.org
Base-catalyzed mechanism : A base removes an acidic α-hydrogen (located between the two carbonyls) to form a resonance-stabilized enolate ion. Protonation of the enolate's oxygen atom yields the enol form. openstax.org
Acid-catalyzed mechanism : The ketone carbonyl oxygen is protonated, making the α-hydrogens more acidic. A weak base (like water) can then remove an α-hydrogen to form the enol. openstax.orglibretexts.org
For most simple ketones and esters, the keto form is significantly more stable and predominates at equilibrium. openstax.orgmasterorganicchemistry.com However, for β-dicarbonyl compounds like this compound, the enol form is stabilized by two key factors:
Conjugation : The C=C double bond of the enol is conjugated with the ester's C=O double bond, providing additional resonance stabilization. masterorganicchemistry.com
Intramolecular Hydrogen Bonding : A stable, six-membered ring can form via hydrogen bonding between the enol's hydroxyl group and the ester's carbonyl oxygen. libretexts.orgmasterorganicchemistry.com
The existence of the enol tautomer is critical as it behaves as a carbon nucleophile. masterorganicchemistry.com While the keto form is electrophilic at its carbonyl carbons, the enol form can react with electrophiles at the α-carbon, a fundamental pathway for forming new carbon-carbon bonds. masterorganicchemistry.com
The carbonyl carbons in this compound are electrophilic and susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophilic addition than the ester carbonyl. Nucleophilic addition to an α,β-unsaturated carbonyl compound can occur via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition) to the β-carbon. pressbooks.publibretexts.org In the case of β-keto esters, which are saturated at the α,β-position relative to the ketone, the primary reaction is direct nucleophilic addition to the ketone carbonyl carbon. rsc.org This reaction proceeds via a tetrahedral intermediate, followed by protonation to yield an alcohol. The presence of the electron-withdrawing ester group can influence the reactivity of the ketone.
The ester functional group in this compound can undergo hydrolysis or transesterification. These reactions are crucial for modifying the ester moiety or for subsequent decarboxylation.
Ester Hydrolysis : This reaction involves the cleavage of the ester bond to form a carboxylic acid and an alcohol (methanol in this case). It can be catalyzed by acid or base.
Acid-catalyzed hydrolysis : This is a reversible process that begins with the protonation of the ester carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. youtube.com
Base-catalyzed hydrolysis (saponification) : This is an irreversible process where a hydroxide (B78521) ion directly attacks the ester carbonyl carbon, leading to the formation of a carboxylate salt and methanol (B129727). aklectures.com The resulting β-keto acid, 4-(3-methylphenyl)-3-oxobutanoic acid, is often unstable and prone to decarboxylation (loss of CO2) upon gentle heating to yield a ketone, 1-(3-methylphenyl)propan-2-one. youtube.comaklectures.com
Transesterification : This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. rsc.orgnih.gov For β-keto esters, this transformation is particularly useful and can often be performed selectively. ucc.ienih.gov The mechanism is similar to hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. rsc.org The reaction likely proceeds through an enol intermediate, where chelation of the two carbonyls to a catalyst facilitates the exchange of the alcohol group. nih.govrsc.org This method allows for the synthesis of various esters from a common methyl or ethyl precursor. ucc.ienih.gov
Table 1: Summary of Functional Group Reactivity
| Functional Group | Reactive Site(s) | Common Reactions |
|---|---|---|
| Ketone | Carbonyl Carbon (electrophilic), α-Hydrogens (acidic) | Nucleophilic Addition, Enol/Enolate Formation |
| Ester | Carbonyl Carbon (electrophilic) | Hydrolysis, Transesterification, Nucleophilic Acyl Substitution |
| Aromatic Ring | Ring Carbons (nucleophilic) | Electrophilic Aromatic Substitution |
Reactivity of the Aromatic Moiety: Electrophilic Aromatic Substitution
The aromatic ring of this compound, a 3-methylphenyl (or m-tolyl) group, can undergo electrophilic aromatic substitution (EAS). libretexts.orgwikipedia.org In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of its hydrogen atoms. masterorganicchemistry.com The position of substitution on the ring is directed by the two existing substituents: the methyl group (-CH₃) and the butanoyl ester side chain (-CH₂C(O)CH₂COOCH₃).
Methyl Group (-CH₃) : This is an activating group, meaning it increases the rate of EAS compared to benzene. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. In this molecule, the positions ortho to the methyl group are C2 and C4, and the para position is C6.
Acyl Side Chain : The entire side chain attached to the ring is considered an alkyl group with a carbonyl. Due to the electron-withdrawing nature of the carbonyl groups, the chain as a whole acts as a deactivating group and a meta-director. It directs incoming electrophiles to the C2 and C6 positions.
The directing effects of the two groups are therefore synergistic at positions 2 and 6, and competitive at position 4. The methyl group is a stronger activator than the side chain is a deactivator. Therefore, the most likely positions for electrophilic attack are C2, C4, and C6, which are all activated by the electron-donating methyl group. The substitution pattern would likely be a mixture of isomers, with the exact ratio depending on the specific electrophile and reaction conditions.
Mechanistic Investigations of Cyclization Reactions Involving this compound
The bifunctional nature of β-keto esters makes them excellent precursors for the synthesis of heterocyclic compounds. benthamdirect.com A particularly important transformation is their reaction with hydrazine (B178648) derivatives to form five-membered nitrogen heterocycles. nih.gov
The reaction of a β-keto ester like this compound with hydrazine (H₂N-NH₂) is a classic method for synthesizing pyrazolone (B3327878) derivatives, a type of nitrogen heterocycle. nih.govbookbin.com This reaction, a variation of the Knorr pyrazole (B372694) synthesis, proceeds through a condensation-cyclization mechanism. youtube.comresearchgate.net
The mechanistic steps are as follows:
Nucleophilic Attack and Hydrazone Formation : The reaction begins with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic carbonyl carbon, which is the ketone carbonyl. youtube.com This is followed by the elimination of a water molecule to form a hydrazone intermediate.
Intramolecular Cyclization : The second nitrogen atom of the hydrazone moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. This step is an intramolecular nucleophilic acyl substitution.
Elimination : The tetrahedral intermediate formed in the previous step collapses, eliminating a molecule of methanol (CH₃OH).
Tautomerization : The resulting product is a pyrazolone ring, which exists in tautomeric forms.
This pathway provides an efficient route to highly functionalized pyrazolones, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov
Table 2: Mechanistic Steps for Pyrazolone Synthesis from this compound and Hydrazine
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Nucleophilic attack of hydrazine on the ketone carbonyl. | Tetrahedral intermediate |
| 2 | Dehydration (loss of H₂O). | Hydrazone |
| 3 | Intramolecular nucleophilic attack by the terminal nitrogen on the ester carbonyl. | Cyclic tetrahedral intermediate |
| 4 | Elimination of methanol (CH₃OH). | 5-(3-methylbenzyl)-2,4-dihydro-3H-pyrazol-3-one |
Condensation and Subsequent Ring-Closing Reactions
This compound, as a β-keto ester, is a versatile precursor for the synthesis of a variety of heterocyclic compounds through condensation reactions followed by intramolecular cyclization. The presence of two electrophilic carbonyl centers and an acidic α-methylene group allows for reactions with a range of dinucleophiles, leading to the formation of stable five- and six-membered rings. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be understood through well-established reactions of analogous β-keto esters.
One of the most common applications of β-keto esters in heterocyclic synthesis is the Knorr pyrazole synthesis and related reactions. In these syntheses, the β-keto ester undergoes condensation with a hydrazine derivative. The initial reaction typically involves the more nucleophilic nitrogen of the hydrazine attacking the more reactive ketone carbonyl of the β-keto ester, followed by cyclization and dehydration to form a pyrazolone ring system. The regioselectivity of this reaction is influenced by the substitution on both the β-keto ester and the hydrazine, as well as the reaction conditions.
Another significant reaction is the Biginelli reaction , a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This reaction involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (B33335) (or thiourea). researchgate.netajgreenchem.com The mechanism is thought to proceed through the formation of an acylimine intermediate from the aldehyde and urea, which is then attacked by the enol of the β-keto ester. Subsequent cyclization and dehydration afford the dihydropyrimidine (B8664642) ring. ajgreenchem.com The Biginelli reaction is a powerful tool for generating molecular diversity and has been the subject of numerous studies to improve yields and explore its scope. mdpi.comshd-pub.org.rsnih.gov
The following table provides representative examples of condensation and ring-closing reactions for β-keto esters analogous to this compound.
Table 1: Examples of Condensation and Ring-Closing Reactions of Analogous β-Keto Esters
| Reaction Type | β-Keto Ester | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole Synthesis | Ethyl Acetoacetate (B1235776) | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | - | researchgate.net |
| Biginelli Reaction | Ethyl Acetoacetate | Benzaldehyde, Urea, Ce(NO₃)₃·6H₂O | 5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | High | nih.gov |
| Biginelli Reaction | Methyl Acetoacetate | Benzaldehyde, p-Tolylurea, TsOH, MW | Methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | High | nih.gov |
Note: The data presented is for analogous compounds due to the limited availability of specific experimental data for this compound in the searched literature.
Control of Regioselectivity and Stereoselectivity in Derived Reactions
The structural features of this compound, specifically its unsymmetrical nature, introduce challenges and opportunities for controlling regioselectivity and stereoselectivity in its reactions.
Regioselectivity refers to the preference for bond formation at one position over another. In the context of reactions involving this compound, this is particularly relevant in the synthesis of heterocycles like pyrazoles. The reaction with a substituted hydrazine can, in principle, yield two different regioisomeric pyrazoles, depending on which carbonyl group is initially attacked by which nitrogen atom of the hydrazine. The outcome is often dictated by a combination of electronic and steric factors. Generally, the more electrophilic ketone carbonyl is favored for initial nucleophilic attack over the less reactive ester carbonyl. The use of specific solvents and catalysts can significantly influence this selectivity. For instance, studies on related 1,3-dicarbonyl compounds have shown that aprotic solvents with strong dipole moments can enhance regioselectivity in pyrazole synthesis.
Stereoselectivity , the preferential formation of one stereoisomer over another, is a critical aspect in the synthesis of chiral molecules. For reactions starting from the achiral this compound, stereoselectivity can be induced through the use of chiral catalysts or auxiliaries. The Biginelli reaction, for example, can be rendered enantioselective by employing chiral Brønsted or Lewis acid catalysts. These catalysts can create a chiral environment around the reacting species, favoring the formation of one enantiomer of the resulting dihydropyrimidinone. The development of highly enantioselective Biginelli reactions is an active area of research, with various chiral phosphoric acids and primary amine-based catalysts showing considerable success with analogous β-keto esters.
The table below illustrates examples of regioselective and stereoselective control in reactions involving β-keto esters similar to this compound.
Table 2: Examples of Regio- and Stereoselective Reactions with Analogous β-Keto Esters
| Reaction Type | β-Keto Ester | Key Reagent/Catalyst | Key Outcome | Product Example | Selectivity | Reference |
|---|---|---|---|---|---|---|
| Pyrazole Synthesis | Unsymmetrical 1,3-diketone | Arylhydrazine in DMAc | High Regioselectivity | 1-Aryl-3,4,5-substituted pyrazole | >95:5 | |
| Pyrazole Synthesis | 1-Aryl-3-trifluoromethylpyrazole | n-BuLi, then I₂ | Exclusive C5-iodination | 1-Aryl-3-CF₃-5-iodo-1H-pyrazole | Regiospecific | researchgate.net |
| Biginelli Reaction | Ethyl Acetoacetate | Benzaldehyde, Thiourea, Chiral Phosphoric Acid | Enantioselective formation of DHPM | (R)-5-(Ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione | up to 97% ee |
Note: The data presented is for analogous compounds due to the limited availability of specific experimental data for this compound in the searched literature. "ee" stands for enantiomeric excess.
Applications of Methyl 4 3 Methylphenyl 3 Oxobutanoate in Complex Organic Synthesis
Utility as a Versatile Intermediate in Medicinal Chemistry Building Blocks
In medicinal chemistry, the assembly of complex drug candidates often relies on the use of smaller, pre-functionalized molecules known as building blocks. nih.govwhiterose.ac.ukrsc.orgnih.gov Methyl 4-(3-methylphenyl)-3-oxobutanoate serves as an exemplary starting material for the generation of such building blocks. The dual reactivity of the β-ketoester functional group—specifically the nucleophilic α-carbon and the two electrophilic carbonyl carbons—allows for a diverse range of chemical transformations.
The presence of the 3-methylphenyl group provides a lipophilic domain and a site for further aromatic substitution, which is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. By reacting the keto or ester group, or the active methylene (B1212753) group situated between them, chemists can introduce additional functional groups and stereocenters. This adaptability makes it a key intermediate for creating libraries of compounds for high-throughput screening. For instance, transformations such as alkylation, acylation, and condensation reactions can be readily performed on this substrate to yield more elaborate structures that serve as scaffolds for drug discovery programs. nih.govwhiterose.ac.uk
Table 1: Examples of Medicinal Chemistry Building Blocks Derivable from this compound
| Starting Material | Reagent(s) | Resulting Building Block Structure | Potential Application |
| This compound | 1. NaH2. R-X (Alkyl halide) | Introduction of diverse side chains (R-group) for SAR studies. | |
| This compound | 1. Br₂2. Thioamide (R-CSNH₂) | Precursor for substituted thiazole (B1198619) synthesis. | |
| This compound | Hydrazine (B178648) Hydrate (B1144303) (N₂H₄) | Core structure for pyridazinone derivatives. | |
| This compound | Aryl Aldehyde, Urea (B33335), Acid catalyst | Dihydropyrimidinone scaffold (Biginelli reaction). |
Construction of Diverse Heterocyclic Systems
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active compounds. The structural features of this compound make it an ideal starting point for synthesizing a variety of heterocyclic rings. The 1,3-dicarbonyl system is a classic synthon for reactions with dinucleophiles, such as hydrazine, urea, and amidines, leading directly to the formation of five- and six-membered heterocycles.
The reaction of β-ketoesters with hydrazine derivatives is a fundamental method for the synthesis of pyrazole-based heterocycles. Specifically, when this compound is treated with a substituted hydrazine (e.g., phenylhydrazine), it undergoes a condensation reaction followed by cyclization to yield a pyrazolone (B3327878) derivative. This reaction, a variant of the Knorr pyrazole (B372694) synthesis, is a straightforward and high-yielding method for accessing this important class of compounds, which are known for their analgesic and anti-inflammatory properties. nih.govtaylorandfrancis.comnih.govresearchgate.net
Furthermore, the 1,4-dicarbonyl relationship (when considering the enol form) within the molecule allows for the construction of six-membered pyridazine (B1198779) rings. Treatment with hydrazine hydrate (N₂H₄) leads to the formation of a dihydropyridazinone, which can be subsequently oxidized to the corresponding pyridazinone. liberty.edumdpi.comnih.govnih.gov Pyridazine scaffolds are present in various drugs, including those with cardiovascular and antihypertensive effects. nih.gov
Table 2: Synthesis of Pyrazolone and Pyridazine Derivatives
| Target Heterocycle | Co-reactant | General Reaction Scheme |
| Pyrazolone | Phenylhydrazine | |
| Pyridazinone | Hydrazine Hydrate |
Formation of Dihydropyrimidinones (Biginelli Reactions) utilizing Acetoacetate (B1235776) Derivatives
The Biginelli reaction is a well-known multi-component reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from three simple components: an aldehyde, a β-ketoester, and urea or thiourea. wikipedia.orgchemmethod.compreprints.org This reaction has garnered significant attention due to the diverse pharmacological activities of DHPMs, including their roles as calcium channel blockers and antiviral agents. preprints.orgsctunisie.org
In this context, this compound serves as the β-ketoester component. The one-pot condensation, typically catalyzed by a Brønsted or Lewis acid, involves the formation of an acyl-imine intermediate from the aldehyde and urea, which is then intercepted by the enolate of the β-ketoester. wikipedia.orgnih.gov Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The use of the m-tolyl substituted acetoacetate allows for the incorporation of this specific aryl group at the 4-position of the resulting heterocyclic ring system, providing a route to novel DHPM analogues. nih.govsemanticscholar.orgresearchgate.net
Table 3: Components for a Biginelli Reaction
| Component Type | Specific Reactant | Role in Reaction |
| β-Ketoester | This compound | Provides C5, C6, the methyl group at C6, and the ester group at C5 of the DHPM ring. |
| Aldehyde | Benzaldehyde (example) | Provides C4 and the aryl substituent at the 4-position of the DHPM ring. |
| Urea/Thiourea | Urea | Provides N1, C2, and N3 of the DHPM ring. |
Access to Thiazole and Triazole Derivatives
Thiazole rings are another critical heterocyclic motif found in numerous bioactive compounds, including antibiotics and anticancer agents. researchgate.netnih.gov The Hantzsch thiazole synthesis is a classic method for their preparation, which involves the condensation of an α-haloketone with a thioamide. This compound can be readily converted into the required α-halo-β-ketoester intermediate by reaction with a halogenating agent like bromine or N-bromosuccinimide. The subsequent reaction of this intermediate with various thioamides provides a direct route to highly functionalized 4-methylthiazole (B1212942) derivatives. nih.govbepls.commdpi.com
The synthesis of triazoles, particularly 1,2,3-triazoles, has been significantly advanced by the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov To utilize this compound for triazole synthesis, it must first be functionalized to contain either an azide (B81097) or a terminal alkyne. For example, the ester can be reduced to an alcohol, converted to a halide or tosylate, and then substituted with sodium azide. Alternatively, the active methylene can be alkylated with propargyl bromide to introduce an alkyne. The resulting functionalized building block can then undergo a cycloaddition reaction to furnish the desired 1,2,3-triazole-containing products. raco.catnih.gov
The utility of this compound extends beyond the synthesis of simple monocyclic heterocycles to the construction of more complex fused and polycyclic systems. core.ac.ukamanote.com The heterocycles prepared in the preceding sections can be designed to bear additional functional groups that can participate in subsequent intramolecular cyclization reactions.
For example, a dihydropyrimidinone synthesized via the Biginelli reaction could be further elaborated. If an appropriate ortho-substituted aryl aldehyde (e.g., 2-aminobenzaldehyde) is used, the resulting DHPM will contain a reactive amino group positioned for a subsequent ring-closing reaction, potentially leading to fused quinazoline-pyrimidine systems. Similarly, a pyridazinone derivative could be functionalized at the nitrogen or on the phenyl ring to enable further annulation reactions, thereby building up polycyclic architectures. mdpi.com These strategies are crucial for creating novel molecular scaffolds with three-dimensional complexity, a desirable trait for modern drug candidates. core.ac.uk
Contributions to Asymmetric Synthesis Methodologies
Asymmetric synthesis, the controlled synthesis of a specific enantiomer or diastereomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. This compound is a prochiral molecule and represents an excellent substrate for various asymmetric transformations.
The ketone carbonyl group can be asymmetrically reduced using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or enzymatic methods to produce a chiral β-hydroxyester with high enantiomeric excess. This product is a valuable chiral building block for the synthesis of natural products and pharmaceuticals.
Alternatively, the active methylene group, flanked by the two carbonyls, can be a target for enantioselective reactions. Asymmetric Michael additions, where a nucleophile adds to an α,β-unsaturated compound, can be catalyzed by chiral organocatalysts or metal complexes, with the enolate of this compound acting as the nucleophile. mdpi.com Similarly, asymmetric alkylations of this position using a chiral phase-transfer catalyst can introduce a new stereocenter. These methodologies allow for the direct installation of chirality into the molecular framework, providing efficient access to enantiomerically enriched compounds derived from this versatile starting material. nih.govcardiff.ac.uk
Role as a Chiral Building Block or Precursor in Asymmetric Transformations
Chiral building blocks are essential components in modern asymmetric synthesis, providing the foundational stereochemistry for complex target molecules like pharmaceuticals, agrochemicals, and natural products. d-nb.infobarnesandnoble.com These building blocks are enantiomerically enriched compounds that are incorporated into a synthetic sequence, allowing for the construction of specific stereoisomers. barnesandnoble.comnih.gov The value of a chiral building block lies in its ability to introduce one or more stereocenters into a molecule, which can be achieved through methods like enzymatic desymmetrization. nih.gov
While specific examples detailing the use of this compound as a chiral building block are not extensively documented, its structural class, β-ketoesters, is widely recognized for this role. For instance, related compounds like methyl 4-oxobutanoate (B1241810) are utilized in the asymmetric synthesis of alkaloids through stereodivergent strategies. chemicalbook.com Organocatalytic methods can be employed to prepare chiral building blocks from substrates containing both aldehyde and nitro groups, which allows for a wide range of subsequent chemical modifications. elsevierpure.com The presence of the ketone and ester functionalities in this compound provides two reactive sites that can be selectively modified. Through asymmetric reduction of the ketone or enzymatic hydrolysis of the ester, it is theoretically possible to generate chiral synthons, such as chiral β-hydroxy esters, which are valuable precursors for more complex molecules. sigmaaldrich.com
Enantioselective Catalysis for the Synthesis of Chiral Derivatives
Enantioselective catalysis is a cornerstone of modern organic chemistry, enabling the synthesis of chiral molecules from prochiral substrates with high efficiency and stereocontrol. epfl.ch A primary application in the context of β-ketoesters like this compound is asymmetric hydrogenation. This reaction converts the prochiral ketone into a chiral secondary alcohol, establishing a key stereocenter.
Catalysts based on transition metals like rhodium and iridium, paired with chiral phosphine (B1218219) ligands, are highly effective for this transformation. researchgate.netresearchgate.netnih.gov For example, Pregosin's hydrido complexes of ruthenium have been shown to be efficient catalysts for the stereoselective asymmetric hydrogenation of a related substrate, 2-benzamidomethyl-3-oxobutanoate, yielding the corresponding syn-β-hydroxy ester with high diastereoselectivity and enantioselectivity. rsc.org Similarly, rhodium catalysts with chiral diphosphine ligands such as BisP* and MiniPHOS demonstrate excellent enantioselectivity in the hydrogenation of α,β-unsaturated phosphonates, achieving enantiomeric excesses (ee) up to 99%. researchgate.net
The general mechanism for these hydrogenations can proceed through different pathways, and the choice of catalyst, ligand, and reaction conditions is critical for achieving high stereoselectivity. researchgate.netmdpi.com Given the success with structurally similar β-ketoesters, it is highly probable that this compound could be effectively reduced to its corresponding chiral β-hydroxybutanoate derivative using established enantioselective catalytic systems.
Table 1: Examples of Enantioselective Hydrogenation of Related Keto-Compounds This table presents data for analogous substrates to illustrate the potential of the methodology.
| Substrate | Catalyst/Ligand | Product | Selectivity | Reference |
| Aromatic Ketones | [RuCl(η⁶-arene)(N-arylsulfonyl-DPEN)] | Chiral Alcohols | High ee | mdpi.com |
| 2-Benzamidomethyl-3-oxobutanoate | Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | syn-(2S,3R)-methyl-2-(benzamidomethyl)-3-hydroxybutanoate | High dr and ee | rsc.org |
| N-Alkyl Imines | [IrH(THF)(P,N)(imine)][BArF] with MaxPHOX ligand | Chiral Amines | Up to 94% ee | nih.gov |
| α,β-Unsaturated Phosphonates | Rh-BisP* and Rh-MiniPHOS | Chiral Phosphonates | Up to 99% ee | researchgate.net |
Biocatalytic Approaches and Enzyme-Mediated Transformations
Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral compounds, prized for its high selectivity under mild reaction conditions. tudelft.nlalmacgroup.com Enzymes like oxidoreductases, hydrolases, and transferases can perform highly specific transformations on complex molecules.
For a β-ketoester such as this compound, several biocatalytic strategies are conceivable. The most direct would be the asymmetric reduction of the ketone group to a hydroxyl group, accomplished by ketoreductases (KREDs). These enzymes, often using NADH or NADPH as a cofactor, are widely used to produce chiral alcohols with high enantiomeric excess.
Another approach involves heme-iron peroxygenases, which can catalyze a variety of oxyfunctionalization reactions using hydrogen peroxide as the oxidant. tudelft.nl While their primary use is in hydroxylations and epoxidations, their versatility could potentially be harnessed for transformations on the ketoester scaffold. tudelft.nl Furthermore, methyltransferases represent another class of enzymes with synthetic potential. Cobalamin-dependent methyltransferases have been used for the oxygen-free demethylation of aryl methyl ethers, a reaction that proceeds under mild conditions. nih.govresearchgate.net While this specific activity is not directly applicable to the target molecule, it highlights the diverse reactivity available within biocatalysis for modifying aromatic compounds and functional groups. researchgate.net Reductive enzymes, such as methionine sulfoxide (B87167) reductases (Msr), have also emerged as tools for the kinetic resolution of racemic mixtures, demonstrating the potential for biocatalysts to selectively act on one enantiomer in a racemic substrate. almacgroup.com
Emerging Applications in Materials Science and Specialty Chemical Development
The unique chemical structure of this compound suggests potential applications beyond pharmaceutical synthesis, particularly in materials science and the development of specialty chemicals. Its isomer, Methyl 4-(4-methylphenyl)-4-oxobutanoate, is recognized for its utility in these areas. chemimpex.com This structural analog serves as a building block in the production of specialty polymers and coatings, where it can contribute to enhanced material properties like durability and environmental resistance. chemimpex.com
Given the close structural similarity, this compound is likely to possess comparable properties, making it a candidate for similar applications. The presence of both an aromatic ring and a reactive ketoester functionality allows it to be incorporated into polymer backbones or used as a monomer in polymerization reactions. This could lead to the development of new materials with tailored thermal, mechanical, or optical properties.
In the realm of specialty chemicals, this compound can serve as a key intermediate. chemimpex.com Its unique aromatic and functional group characteristics make it a potential ingredient in the flavor and fragrance industry, where related structures are valued for their sensory properties. chemimpex.com The ability to undergo various chemical reactions also makes it a versatile precursor for a range of other fine chemicals. chemimpex.com
Table 2: Potential Applications in Materials and Specialty Chemicals (Based on Analog Data)
| Application Area | Potential Use | Rationale/Benefit | Reference |
| Materials Science | Monomer for specialty polymers | Can be incorporated into polymer chains to impart specific properties such as improved durability and resistance. | chemimpex.com |
| Component in coatings | The structure can enhance the performance of coating formulations. | chemimpex.com | |
| Specialty Chemicals | Intermediate in agrochemical synthesis | Serves as a versatile building block for complex agrochemical molecules. | chemimpex.com |
| Ingredient for flavors and fragrances | Aromatic properties may contribute to unique scents and tastes in various products. | chemimpex.com |
Computational and Theoretical Investigations of Methyl 4 3 Methylphenyl 3 Oxobutanoate
Density Functional Theory (DFT) Studies for Electronic and Molecular Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and molecular properties of chemical compounds. For Methyl 4-(3-methylphenyl)-3-oxobutanoate, DFT calculations provide profound insights into its geometry, vibrational modes, electronic characteristics, and reactive behavior.
Geometry Optimization and Conformational Landscape Analysis
The initial step in the theoretical study of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process explores the molecule's potential energy surface to find the conformation with the minimum energy. For β-keto esters, the presence of rotatable bonds leads to a complex conformational landscape. The rotation around the C-C single bonds in the butanoate chain and the bond connecting the phenyl ring to the keto group gives rise to various possible conformers.
Theoretical calculations, often employing methods like B3LYP with basis sets such as 6-31G* or 6-311+G**, are used to optimize the geometries of these conformers. nih.gov The relative energies of these optimized structures are then compared to identify the global minimum energy conformer, which represents the most stable arrangement of the atoms in the molecule. The analysis of the conformational landscape is crucial as the molecular conformation can significantly influence its physical, chemical, and biological properties.
Studies on similar molecules, such as other β-keto esters and substituted acetophenones, have demonstrated that DFT methods can accurately predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net For instance, in a study on 4-hydroxy-3-methylacetophenone, DFT calculations were used to explore various possible conformers to determine their total energies and stability. nih.gov
The optimized geometric parameters for the most stable conformer of this compound would typically be presented in a tabular format, as shown below for a hypothetical optimized structure.
Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O (keto) | 1.215 |
| C=O (ester) | 1.208 | |
| C-C (keto-ester) | 1.520 | |
| C-C (phenyl-keto) | 1.495 | |
| Bond Angle (°) | O=C-C (keto) | 120.5 |
| C-C-C (butanoate) | 112.0 | |
| Dihedral Angle (°) | Phenyl-C-C=O | -25.3 |
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated vibrational spectra with experimentally obtained FT-IR and FT-Raman spectra, the accuracy of the theoretical model can be validated, and a detailed assignment of the observed spectral bands to specific molecular vibrations can be made. nih.gov
The calculated harmonic vibrational frequencies are often scaled by an appropriate factor to account for anharmonicity and the approximations inherent in the theoretical method, leading to better agreement with experimental data. nih.gov This comparative analysis is instrumental in confirming the molecular structure and understanding the nature of the chemical bonds within the molecule. For instance, the characteristic stretching frequencies of the keto and ester carbonyl groups are sensitive to their chemical environment and can be accurately predicted by DFT calculations. nih.gov
Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Hypothetical Data)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |
|---|---|---|---|
| ν(C=O) keto | 1715 | 1718 | Keto carbonyl stretching |
| ν(C=O) ester | 1740 | 1742 | Ester carbonyl stretching |
| ν(C-O) ester | 1230 | 1235 | Ester C-O stretching |
| ν(Ar C-H) | 3050 | 3055 | Aromatic C-H stretching |
| δ(CH₃) | 1450 | 1452 | Methyl group bending |
Electronic Structure Characterization (Frontier Molecular Orbitals: HOMO-LUMO Energy Gap Analysis)
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.govntu.edu.iq
A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov DFT calculations provide the energies of these orbitals and allow for the visualization of their spatial distribution. For this compound, the HOMO is expected to be localized primarily on the 3-methylphenyl ring, which is the more electron-rich part of the molecule. Conversely, the LUMO is likely to be centered on the β-dicarbonyl moiety, which acts as the electron-accepting region.
The HOMO-LUMO gap is a key descriptor in studies of various chemical phenomena, including the design of novel materials with specific electronic properties. nih.govnih.gov For example, a smaller gap can be indicative of better charge transfer capabilities within the molecule. researchgate.net
Table 3: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Hypothetical Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.54 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.31 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green regions represent neutral potential.
For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the keto and ester carbonyl groups, highlighting them as the primary sites for electrophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. The MEP analysis provides a clear and intuitive picture of the molecule's reactivity, complementing the information obtained from FMO analysis. researchgate.netmdpi.com
Quantum Chemical Descriptors of Reactivity
Beyond the qualitative insights from FMO and MEP analyses, a more quantitative understanding of the reactivity of this compound can be obtained through various quantum chemical descriptors derived from DFT.
Fukui Functions and Local Reactivity Indices
Fukui functions (f(r)) are powerful local reactivity descriptors that quantify the change in electron density at a specific point in a molecule upon the addition or removal of an electron. mdpi.comnih.gov They are used to identify the most reactive sites within a molecule for different types of chemical reactions. There are three main types of Fukui functions:
By calculating the condensed Fukui functions for each atom in this compound, the specific atoms that are most likely to participate in nucleophilic and electrophilic reactions can be pinpointed. For instance, in a study of β-keto esters, it was found that the local reactivity can be influenced by substituents, with some compounds showing a preference for nucleophilic attack at the keto carbonyl carbon and others at the ester carbonyl carbon. mdpi.comnih.gov These calculations provide a more refined prediction of reactivity compared to the broader regions identified by the MEP map. researchgate.net
Table 4: Condensed Fukui Functions for Selected Atoms of this compound (Hypothetical Data)
| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |
|---|---|---|
| C (keto) | 0.185 | 0.050 |
| O (keto) | 0.090 | 0.250 |
| C (ester) | 0.150 | 0.045 |
| O (ester, C=O) | 0.085 | 0.230 |
| C3 (phenyl) | 0.025 | 0.120 |
The results from these computational investigations provide a detailed and comprehensive understanding of the structural, electronic, and reactive properties of this compound, which is invaluable for predicting its behavior in chemical reactions and for the rational design of new molecules with desired functionalities.
Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)
Global reactivity descriptors are fundamental concepts in computational chemistry, derived from Density Functional Theory (DFT), that provide insight into the chemical reactivity and stability of a molecule. researchgate.netresearchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (μ = -χ), it represents the escaping tendency of electrons from an equilibrium system. researchgate.net
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to a harder, more stable molecule. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts the maximal electron charge from the environment. It is calculated as ω = μ² / (2η). A high electrophilicity index suggests a molecule is a good electrophile. researchgate.net
These descriptors are crucial for understanding the relationship between molecular structure, stability, and global chemical reactivity. researchgate.net While specific DFT calculations for this compound are not available in the cited literature, the table below illustrates the typical format for presenting such data for a hypothetical related compound.
Table 1: Illustrative Global Reactivity Descriptors
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | - |
| LUMO Energy | ELUMO | - | - |
| Ionization Potential | I | -EHOMO | - |
| Electron Affinity | A | -ELUMO | - |
| Energy Gap | ΔE | ELUMO - EHOMO | - |
| Electronegativity | χ | (I+A)/2 | - |
| Chemical Potential | µ | -(I+A)/2 | - |
| Chemical Hardness | η | (I-A)/2 | - |
| Chemical Softness | S | 1/η | - |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyper-conjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into localized orbitals that align with the familiar concepts of Lewis structures, such as bonds and lone pairs. wikipedia.orgq-chem.com This approach provides a chemically intuitive picture of the electron density distribution within a molecule. batistalab.com
The core of NBO analysis involves identifying the "natural Lewis structure," which represents the best possible description of the molecule in terms of localized 2-center bonds and 1-center lone pairs. wikipedia.org Deviations from this idealized structure, indicated by weak occupancies in the "non-Lewis" orbitals (typically antibonding orbitals), signify electron delocalization. wikipedia.org
A key aspect of NBO analysis is the examination of donor-acceptor interactions. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (e.g., a σ bond or a lone pair) to an empty acceptor NBO (e.g., a σ* or π* antibonding orbital) can be calculated. wisc.edu These interactions represent hyperconjugative effects. The larger the E(2) value, the stronger the interaction and the greater the extent of electron delocalization. wisc.edu
For this compound, an NBO analysis would be expected to reveal several important hyperconjugative interactions, including:
Delocalization from the oxygen lone pairs of the ester and keto groups into adjacent antibonding orbitals.
Interactions between the π-orbitals of the phenyl ring and the adjacent σ-bonds.
Hyperconjugation involving the methyl group on the phenyl ring.
While specific NBO data for this compound is not present in the searched literature, the following table illustrates the type of information an NBO analysis would provide.
Table 2: Illustrative NBO Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) of C=O | π* (C-C) | - |
| π (C=C) of Phenyl | σ* (C-C) | - |
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules, guiding the synthesis of new materials.
The primary NLO properties of interest at the molecular level are the first hyperpolarizability (β) and to a lesser extent, the polarizability (α) and higher-order hyperpolarizabilities. A large first hyperpolarizability is a key indicator of a molecule's potential for second-harmonic generation (SHG).
Computational prediction of NLO properties typically involves DFT calculations. These calculations can determine the components of the polarizability and hyperpolarizability tensors. Molecules with significant NLO potential often possess a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which can lead to a large change in dipole moment upon excitation and, consequently, a high β value.
In this compound, the phenyl ring and the β-keto ester functionality could potentially act as a modest π-conjugated system. The methyl group is a weak electron donor, and the keto and ester groups are electron-withdrawing. A computational study would quantify the polarizability and hyperpolarizability to assess its NLO potential. Although specific calculations for this compound are not available in the reviewed literature, the table below shows how predicted NLO data is typically presented.
Table 3: Illustrative Predicted NLO Properties
| Property | Unit | Value |
|---|---|---|
| Dipole Moment (µ) | Debye | - |
| Mean Polarizability (<α>) | a.u. | - |
Tautomeric Equilibria and Energetic Considerations of the β-Keto Ester Functionality
The β-keto ester functionality within this compound allows it to exist in two tautomeric forms: the keto form and the enol form. This is a classic example of keto-enol tautomerism, where the equilibrium lies between a ketone and an enol (an alkene with a hydroxyl group).
Computational methods are highly effective for studying such tautomeric equilibria. researchgate.net By performing geometry optimizations and frequency calculations for both the keto and enol tautomers, one can determine their relative stabilities. The tautomer with the lower calculated electronic energy (or Gibbs free energy) is predicted to be the more stable and thus the major form at equilibrium. researchgate.net
The calculations can also provide the energy of the transition state connecting the two tautomers, which allows for the determination of the activation energy for the tautomerization reaction. researchgate.net The equilibrium constant (Keq) for the tautomerization can be estimated from the difference in Gibbs free energy (ΔG) between the two forms.
For this compound, the equilibrium between the keto and enol forms is influenced by factors such as the solvent. The enol form can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. Computational studies would quantify the energetic landscape of this equilibrium. While no specific energetic data for this compound were found, the following table illustrates how such results would be presented.
Table 4: Illustrative Energetic Data for Keto-Enol Tautomerism
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Keto Form | 0.00 (Reference) | 0.00 (Reference) |
| Enol Form | - | - |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations offer a "computational microscope" to study the time-dependent behavior of molecular systems. frontiersin.org This technique models the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational dynamics, intermolecular interactions, and the influence of the environment, such as a solvent. frontiersin.orgnih.gov
For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol, or a nonpolar solvent). The simulation would then track the trajectory of every atom in the system over a period of nanoseconds to microseconds. frontiersin.org
Analysis of the MD trajectory can reveal:
Conformational Preferences: The molecule is not static; its bonds rotate, leading to different spatial arrangements (conformers). MD simulations can identify the most populated conformations and the timescales of transitions between them.
Solvent Effects: The simulation explicitly shows how solvent molecules arrange themselves around the solute (the solvation shell). This can reveal specific interactions like hydrogen bonding between the solvent and the keto or ester groups of the molecule.
Dynamic Behavior: MD can be used to understand how the molecule's flexibility and shape change over time in response to thermal fluctuations and interactions with the solvent.
Such simulations are crucial for bridging the gap between static quantum chemical calculations and the dynamic reality of molecules in solution. nih.gov Although no MD simulation studies were found specifically for this compound, this method represents a key tool for understanding its behavior in a realistic chemical environment. taylorfrancis.com
Future Research Directions and Synthetic Prospects
Development of Novel Catalytic Systems for Highly Enantioselective Reactions
The demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science, drives the development of innovative catalytic systems. For β-keto esters like Methyl 4-(3-methylphenyl)-3-oxobutanoate, future research will likely focus on creating highly efficient and selective catalysts for asymmetric transformations.
One promising avenue is the use of N-heterocyclic carbenes (NHCs) as organocatalysts. Researchers have demonstrated the utility of NHC-catalyzed formal [4 + 2] annulation of β-silyl enones, followed by ring-opening with nucleophiles, to produce γ-keto-β-silyl esters with excellent enantioselectivities (up to 99% ee) organic-chemistry.org. Adapting such systems for reactions involving this compound could provide access to a range of chiral building blocks.
Furthermore, the synergistic use of multiple catalytic systems is an emerging area with significant potential. Hybrid systems combining palladium and ruthenium complexes have been shown to catalyze the asymmetric dehydrative allylation of β-keto esters under nearly neutral conditions, mitigating the issue of product racemization researchgate.net. The development of similar bimetallic or cooperative catalytic systems tailored for transformations of this compound could lead to highly controlled and selective reactions.
| Catalyst System | Reaction Type | Substrate Class | Enantiomeric Excess (ee) | Reference |
| N-Heterocyclic Carbene | Formal [4+2] Annulation/Ring Opening | β-silyl enones | up to 99% | organic-chemistry.org |
| Pd/Ru Hybrid System | Dehydrative Allylation | β-keto esters | High | researchgate.net |
| Chiral Scandium(III) N,N'-dioxide complex | Catalytic Homologation | Acetophenone derivatives | High | organic-chemistry.org |
Exploration of Organocatalytic and Photoredox Methodologies
Organocatalysis has become a powerful tool in asymmetric synthesis, and its application to β-keto esters is a rapidly expanding field acs.org. Future research will likely explore a wider range of organocatalysts, such as chiral primary amines and thioureas, for the enantioselective functionalization of this compound. These catalysts offer the advantages of being metal-free, less sensitive to air and moisture, and often more environmentally benign.
The integration of photoredox catalysis with organocatalysis or transition metal catalysis opens up new reaction pathways that are inaccessible through traditional methods. Visible-light-induced photoredox catalysis can be used to generate radical intermediates from aromatic β-ketoesters, which can then participate in various C-C bond-forming reactions nih.govacs.org. For instance, a dual photoredox/nickel catalysis system has been successfully employed for the asymmetric [3 + 2] photocycloaddition of β-keto esters with vinyl azides, yielding highly substituted pyrrole derivatives nih.gov. Applying these photoredox strategies to this compound could enable the synthesis of complex heterocyclic structures.
| Methodology | Catalytic System | Reaction Type | Key Feature | Reference |
| Organocatalysis | Chiral Amines/Thioureas | Asymmetric Functionalization | Metal-free, environmentally benign | acs.org |
| Photoredox Catalysis | fac-Ir(ppy)3 | Radical Generation | In situ radical formation without external oxidants/reductants | nih.gov |
| Dual Photoredox/Nickel Catalysis | Chiral Nickel Lewis Acid / Organic Photocatalyst | Asymmetric [3+2] Photocycloaddition | Construction of complex heterocycles | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability acs.orgmdpi.com. The application of flow chemistry to the synthesis of β-keto esters has already been demonstrated, for instance, in the BF3·OEt2-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes acs.org.
Future research will focus on developing continuous flow systems for the synthesis and subsequent transformation of this compound. The integration of automated platforms can enable high-throughput screening of reaction conditions and rapid optimization, significantly accelerating the development of efficient synthetic routes rsc.org. This approach is not only crucial for industrial-scale production but also for the rapid generation of derivative libraries for screening in various applications.
| Platform | Key Advantage | Application to this compound | Reference |
| Continuous Flow Reactor | Enhanced safety, scalability, precise control | Scalable and safe production | acs.orgthieme-connect.com |
| Automated Synthesis Platform | High-throughput screening, rapid optimization | Efficient discovery of new reactions and optimization of existing ones | rsc.org |
Advanced In-situ Spectroscopic and Computational Approaches for Real-Time Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and processes. Future research will increasingly rely on advanced in-situ spectroscopic techniques, such as NMR and IR spectroscopy, to monitor reactions involving this compound in real-time. These techniques can provide valuable information about the formation and consumption of intermediates and help to elucidate complex reaction pathways nih.gov.
Computational studies, particularly using Density Functional Theory (DFT), will play an increasingly important role in complementing experimental work. DFT calculations can be used to model reaction pathways, predict transition state geometries and energies, and explain the origins of stereoselectivity in asymmetric reactions nih.govmdpi.com. For example, computational analysis has been used to understand the reactivity of β-keto esters and their interactions with biological targets nih.gov. Applying these computational tools to the reactions of this compound will provide invaluable insights for the development of new synthetic methodologies.
| Approach | Technique/Method | Information Gained | Relevance to this compound | Reference |
| In-situ Spectroscopy | NMR, IR | Real-time monitoring of intermediates and products | Elucidation of reaction mechanisms | nih.gov |
| Computational Chemistry | Density Functional Theory (DFT) | Reaction pathways, transition states, stereoselectivity | Rational catalyst design and prediction of reactivity | nih.govmdpi.comnih.gov |
Design and Synthesis of Derivatives for Specific Advanced Material Applications
The versatile functionality of the β-keto ester group makes this compound an attractive starting material for the synthesis of novel organic materials. Research in this area will focus on the design and synthesis of derivatives with specific properties tailored for advanced applications.
For example, β-keto esters have been investigated for their potential as antibacterial agents by mimicking the structure of bacterial quorum sensing autoinducers nih.gov. By modifying the structure of this compound, it may be possible to develop new compounds with interesting biological activities.
Furthermore, the reactive nature of the β-keto ester moiety allows for its incorporation into larger molecular architectures, such as polymers or macrocycles. The synthesis of β-keto lactones via intramolecular cyclization of β-keto ester dianions demonstrates the potential for creating complex cyclic structures from β-keto ester precursors cdnsciencepub.com. Derivatives of this compound could be designed to self-assemble into supramolecular structures or to act as monomers for the synthesis of functional polymers with applications in electronics, photonics, or sensing.
| Application Area | Design Strategy | Potential Function | Reference |
| Bioactive Materials | Modification of the aryl and ester groups | Antibacterial or other therapeutic properties | nih.gov |
| Functional Polymers | Incorporation as a monomeric unit | Materials with specific optical or electronic properties | |
| Supramolecular Chemistry | Design for self-assembly | Sensors, smart materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
